R 411 (pharmaceutical); Ro 27-2441; Valategrast hydrochloride
Description
Integrins as Multifaceted Transmembrane Receptors in Cellular Physiology
Integrins are a major family of cell-surface adhesion receptors that are fundamental to multicellular life. nih.govbiologists.com These receptors are transmembrane proteins, meaning they span the cell membrane, acting as a physical link between the cell's internal environment and the external world. frontiersin.orgresearchgate.net Structurally, integrins are heterodimers, composed of two distinct, non-covalently associated subunits: an alpha (α) and a beta (β) subunit. biologists.com In mammals, there are 18 known α-subunits and 8 β-subunits, which can pair in various combinations to form at least 24 different integrin receptors. mdpi.comthno.org This diversity allows for a wide range of functions and tissue-specific expression patterns. mdpi.com Each integrin receptor has a large extracellular domain that binds to components of the extracellular matrix (ECM) or to counter-receptors on other cells, a single transmembrane domain, and a generally short cytoplasmic tail that connects to the cell's internal cytoskeleton. biologists.comfrontiersin.orgthno.org
Fundamental Roles of Integrins in Cell Adhesion, Migration, and Signaling Transduction
Integrins play a central role in three interconnected cellular processes: adhesion, migration, and signal transduction. mdpi.comresearchgate.netresearchgate.net As adhesion molecules, they anchor cells to the ECM and to each other, a process vital for maintaining tissue structure and integrity. nih.govmdpi.com This adhesion is also a prerequisite for cell migration, a process essential for development, immune responses, and wound healing. researchgate.netnih.gov Integrin-mediated adhesions provide the necessary traction for cells to move, with the dynamic formation and disassembly of these adhesion points allowing the cell to crawl through tissues. nih.gov
Beyond their structural role, integrins are critical signaling molecules that transmit information across the plasma membrane in a bidirectional manner. biologists.comresearchgate.net "Outside-in" signaling is initiated when an integrin binds to its extracellular ligand, triggering a cascade of intracellular signals that can influence cell behavior, including survival, proliferation, and differentiation. biologists.comcancernetwork.com Conversely, "inside-out" signaling occurs when signals from within the cell alter the conformation of the integrin, thereby regulating its affinity for extracellular ligands. biologists.com This complex signaling network allows cells to sense and respond to their immediate environment. biologists.comcancernetwork.com
Strategic Approaches for Pharmacological Intervention through Integrin Modulation
Given their surface exposure and pivotal role in numerous disease processes like inflammation, thrombosis, and cancer, integrins have become highly attractive pharmacological targets. nih.govfrontiersin.orgmdpi.com Therapeutic strategies primarily focus on inhibiting or modulating the function of specific integrins. researchgate.netmdpi.com The most common approach is the development of antagonists that block the binding of integrins to their natural ligands. nih.govfrontiersin.org These antagonists can be broadly categorized into two main classes:
Monoclonal antibodies: These are large biologic drugs that bind with high specificity to integrin subunits, physically preventing ligand interaction. frontiersin.orgmdpi.com
Small molecule inhibitors: These are chemically synthesized compounds designed to fit into the ligand-binding site of the integrin, thereby blocking its function. researchgate.netmdpi.com
By disrupting integrin-mediated cell adhesion and signaling, these therapeutic agents can interfere with pathological processes. frontiersin.org Several integrin-targeting drugs have been successfully developed and approved for treating various inflammatory diseases and certain cancers. nih.govnih.gov
Overview of Valategrast Hydrochloride as a Small Molecule Integrin Antagonist
Valategrast hydrochloride, also identified by the code R-411, is a small molecule compound designed to function as an integrin antagonist. medchemexpress.comebiohippo.comtargetmol.com It is characterized as a dual antagonist, meaning it is potent against two specific integrin receptors: α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7. medchemexpress.commedchemexpress.com These particular integrins are expressed on the surface of most leukocytes (white blood cells) and play a critical role in mediating their adhesion and migration into tissues during inflammatory responses. nih.gov Valategrast belongs to a chemical class of phenylalanine derivatives. Its mechanism of action involves inhibiting the interaction between α4 integrins and their ligands, thereby blocking a key step in the inflammatory cascade. researchgate.net The compound has been a subject of research for its potential therapeutic application in inflammatory conditions such as asthma. ebiohippo.comtargetmol.comnih.gov
Research Findings
The following tables provide detailed information on the properties of Valategrast hydrochloride and a comparison with other α4 integrin antagonists.
Table 1: Properties of Valategrast Hydrochloride
| Property | Value |
|---|---|
| Synonyms | R-411, RO-0272441 |
| Molecular Formula | C₃₀H₃₃Cl₄N₃O₄ |
| Molecular Weight | 641.4 g/mol |
| Mechanism of Action | Dual antagonist of integrin α4β1 (VLA-4) and α4β7 |
| Chemical Class | Phenylalanine derivative |
| Primary Target | α4 Integrins |
Data sourced from multiple references.
Table 2: Comparative Analysis of α4 Integrin Antagonists
| Compound | Target(s) | Molecular Type | Development Status | Key Differentiators |
|---|---|---|---|---|
| Valategrast (R-411) | α4β1 / α4β7 | Small Molecule | Investigational/Preclinical. Phase II trials were conducted for asthma. nih.govncats.io | Orally active; dual antagonism. targetmol.com |
| Natalizumab | α4 integrin | Monoclonal Antibody | Approved for Multiple Sclerosis and Crohn's Disease. nih.govnih.gov | Biologic requiring infusion; pan-α4 inhibitor. nih.gov |
| Firategrast (SB683699) | α4β1 | Small Molecule | Discontinued in Phase II for Multiple Sclerosis. | Selective for α4β1; development halted. |
| AJM300 (Carotegrast) | α4β1 / α4β7 | Small Molecule | Approved in Japan for Ulcerative Colitis. nih.gov | Orally active; similar dual antagonism to Valategrast. |
This table presents a comparative overview based on available research data. nih.govtargetmol.comnih.govncats.io
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
828271-96-1 |
|---|---|
Molecular Formula |
C30H33Cl4N3O4 |
Molecular Weight |
641.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C30H32Cl3N3O4.ClH/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33;/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37);1H |
InChI Key |
CNNHYZRRGXZIIA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-411; RO-0272441; RO-27-2441; R411; RO0272441; RO27244; R 411; RO 0272441; RO 27 2441 |
Origin of Product |
United States |
Molecular Mechanism of Action of Valategrast Hydrochloride
Specificity for Integrin Alpha4Beta1 (VLA-4) Antagonism
The α4β1 integrin is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. nih.govmdpi.com It plays a pivotal role in mediating leukocyte trafficking and extravasation during inflammatory events through its interaction with its primary ligands. nih.gov Valategrast hydrochloride targets α4β1, preventing it from binding to these ligands and thereby inhibiting the migration of inflammatory cells. frontiersin.org Research indicates that Valategrast (R-411) is metabolized into its active form, RO0270608, which effectively reverses the binding of leukocytes to VCAM-1. nih.gov
Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key ligand for α4β1 and is expressed on the surface of activated endothelial cells in response to inflammatory cytokines. mdpi.comfrontiersin.org The interaction between α4β1 on leukocytes and VCAM-1 on the endothelium is a crucial step for the firm adhesion and subsequent transmigration of these immune cells into tissues. nih.govresearchgate.net Valategrast acts as a competitive inhibitor of this interaction. By binding to the MIDAS within the α4β1 binding pocket, it sterically hinders VCAM-1 from docking with the integrin. medchemexpress.com This blockade disrupts a fundamental process in the inflammatory cascade, reducing the influx of leukocytes into inflamed tissues. nih.govfrontiersin.org
Fibronectin, a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix, is another important ligand for α4β1. nih.govmdpi.com The interaction between α4β1 and a specific site on fibronectin, known as the connecting segment-1 (CS1), contributes to cell adhesion and migration. nih.govnih.gov This pathway is implicated in the accumulation of mononuclear cells within tissues during an immune response. nih.gov Valategrast competitively inhibits the α4β1-fibronectin interaction in the same manner as its blockade of VCAM-1. By occupying the MIDAS, Valategrast prevents the necessary binding between the integrin and fibronectin, thereby interfering with cell adhesion to the extracellular matrix and subsequent inflammatory processes. medchemexpress.comnih.gov
Integrin function is tightly regulated by conformational changes that shift the molecule between a low-affinity (bent) and a high-affinity (extended) state. merckmillipore.comnih.govharvard.edu This process, known as "inside-out signaling," allows cells to rapidly modulate their adhesiveness in response to external stimuli like chemokines. merckmillipore.comunm.edu The transition to the high-affinity, extended conformation is necessary for effective ligand binding and firm cell adhesion. researchgate.netharvard.edu
As a competitive antagonist that binds directly to the ligand-binding site (MIDAS), Valategrast is understood to modulate the activation state of α4β1. medchemexpress.com By occupying the binding site, it prevents the conformational changes that are normally induced and stabilized by ligand engagement. harvard.edu This interference effectively locks the integrin in a state that is unreceptive to its ligands, VCAM-1 and fibronectin, thus preventing the "outside-in" signaling that follows ligand binding and is crucial for regulating cell motility and morphology. nih.gov While direct agonists can promote an active conformation, antagonists like Valategrast prevent the stabilization of this high-affinity state, thereby inhibiting integrin-mediated adhesion. nih.gov
Specificity for Integrin Alpha4Beta7 Antagonism
The α4β7 integrin is critically involved in directing lymphocyte trafficking to mucosal tissues, such as the gut-associated lymphoid tissue (GALT). figshare.comnih.gov Its primary ligand, MAdCAM-1, is specifically expressed on the endothelial cells of venules in these mucosal sites. nih.govmdpi.com Valategrast's dual antagonism extends to this integrin, providing a mechanism to inhibit inflammation in mucosal organs. medkoo.commedchemexpress.com
The interaction between α4β7 on lymphocytes and Mucosal Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial venules is the principal mechanism for lymphocyte homing to the gut. nih.govmdpi.comnih.gov This selective adhesion pathway is a key target for treating inflammatory bowel diseases. figshare.com Valategrast competitively inhibits the α4β7-MAdCAM-1 interaction. Its binding to the MIDAS of the integrin directly blocks the docking of MAdCAM-1, thus preventing lymphocyte adhesion and subsequent migration into mucosal tissues. medchemexpress.comnih.gov
The potency of Valategrast and other dual α4β1/α4β7 antagonists has been quantified in various assays. This data demonstrates the high affinity of these small molecules for the integrin targets.
| Compound | Target | Ligand | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|---|
| Valategrast | α4β7 | VCAM-1 | Cell-based binding inhibition | 3.3 nM (pIC50 8.5) | guidetopharmacology.org |
| TR14035 | α4β7 | MAdCAM-Ig | Soluble ligand binding | 0.75 nM | nih.gov |
| Compound 1 | α4β7 | MAdCAM-Ig | Soluble ligand binding | 2.93 nM | nih.gov |
Similar to α4β1, the α4β7 integrin exists in different conformational states that correspond to varying affinities for its ligands. nih.gov Chemokines can trigger inside-out signaling that converts α4β7 from a low-affinity, bent conformation to a high-affinity, extended state capable of firmly binding MAdCAM-1. nih.govresearchgate.net Studies have shown that different stimuli can induce distinct active conformations of α4β7, which in turn provides specificity for binding to either MAdCAM-1 or VCAM-1. nih.gov
Valategrast's mechanism as a competitive inhibitor implies that it also modulates the conformational state of α4β7. By occupying the MIDAS, it prevents MAdCAM-1 from binding and stabilizing the high-affinity, extended conformation required for firm cellular adhesion. medchemexpress.comnih.gov This action effectively maintains the integrin in a non-adhesive state, preventing the trafficking of lymphocytes to mucosal tissues and thereby suppressing the local inflammatory response.
Dual Antagonistic Properties Against Alpha4Beta1 and Alpha4Beta7 Integrins
Valategrast hydrochloride is characterized as a potent dual antagonist of both alpha4beta1 (α4β1), also known as Very Late Antigen-4 (VLA-4), and alpha4beta7 (α4β7) integrins medchemexpress.commedkoo.commedchemexpress.comama-assn.orgmedchemexpress.com. These integrins are cell surface glycoproteins expressed on leukocytes that play a critical role in mediating cell adhesion and migration nih.gov. The α4β1 integrin interacts primarily with its ligand, vascular cell adhesion molecule-1 (VCAM-1), on the surface of endothelial cells, while the α4β7 integrin binds to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is preferentially expressed in the gastrointestinal tract nih.govnih.gov.
By blocking the interaction between these integrin-ligand pairs, Valategrast interferes with the trafficking and recruitment of leukocytes to sites of inflammation nih.govfrontiersin.org. This dual antagonism is a key feature of its therapeutic potential in inflammatory conditions where both α4β1 and α4β7 are implicated nih.govnih.gov. Research has demonstrated that dual α4β1/α4β7 antagonists can effectively block the adhesion of lymphocytes under shear flow conditions, a crucial step in their migration from the bloodstream into tissues nih.gov.
| Integrin Target | Primary Ligand | Location of Ligand Expression |
| Alpha4Beta1 (α4β1 / VLA-4) | VCAM-1 | Activated Endothelial Cells |
| Alpha4Beta7 (α4β7) | MAdCAM-1 | Gastrointestinal Tract Vasculature |
Role of the Active Metabolite RO-0270608 in Integrin Antagonism
Valategrast hydrochloride is a prodrug that is converted in the body to its active metabolite, RO-0270608 medchemexpress.commedchemexpress.com. This active form is responsible for the therapeutic effects of the drug. RO-0270608 functions as a dual antagonist of α4β1 and α4β7 integrins, mirroring the activity profile of the parent compound medchemexpress.commedchemexpress.com. The conversion to an active metabolite is a common strategy in drug design to improve pharmacokinetic properties. In this case, RO-0270608 is the molecule that directly engages with the integrin receptors to exert its anti-inflammatory activity medchemexpress.com.
Structural Basis of Integrin-Ligand and Integrin-Antagonist Interactions
The interaction between Valategrast's active metabolite and the alpha4 integrins is based on specific molecular and structural features that mimic the natural ligand binding but prevent the subsequent signaling and adhesive functions.
The binding of both natural ligands and antagonists like Valategrast to integrins is critically dependent on a region on the β subunit known as the Metal-Ion-Dependent Adhesion Site (MIDAS) medchemexpress.commedchemexpress.com. This site contains a divalent cation, typically magnesium (Mg²⁺), which is essential for coordinating the binding of ligands nih.gov. The carboxylic acid group within the Valategrast molecule is specifically designed to interact with and bind to this metal ion in the MIDAS medchemexpress.commedchemexpress.com. This coordination effectively occupies the binding site, physically obstructing the natural ligands (VCAM-1 and MAdCAM-1) from docking with the integrin receptor.
A key structural component of Valategrast is the L-phenylalanine-N-aroyl motif medchemexpress.commedchemexpress.com. This chemical structure is a common feature in a class of VLA-4 antagonists nih.gov. The carboxylic acid of the phenylalanine residue is the specific part of the molecule that coordinates with the cation in the MIDAS medchemexpress.commedchemexpress.com. The aroyl groups and other parts of the molecule provide the necessary steric and electronic properties to ensure high-affinity and specific binding to the α4 subunit, distinguishing it from other integrins and contributing to its potency as an antagonist nih.gov.
| Structural Feature | Role in Mechanism of Action |
| Active Metabolite (RO-0270608) | The primary molecule that binds to and inhibits α4β1/α4β7 integrins medchemexpress.commedchemexpress.com. |
| Carboxylic Acid Group | Coordinates with the metal ion within the MIDAS to block the ligand binding site medchemexpress.commedchemexpress.com. |
| L-Phenylalanine-N-Aroyl Motif | Provides the core structure for binding, with the phenylalanine's carboxylic acid targeting the MIDAS medchemexpress.commedchemexpress.comnih.gov. |
Table of Compounds Mentioned
Cellular and Immunological Consequences of Valategrast Hydrochloride Activity
Inhibition of Eosinophil Activation, Excitation, and Survival
Valategrast hydrochloride has been shown to directly interfere with the activity of eosinophils, a key cell type in allergic inflammation. Research indicates that Valategrast (R-411) inhibits the excitation and survival of eosinophils. ncats.io Eosinophils rely on survival signals from cytokines to persist in tissues; by disrupting these pathways, Valategrast can curtail the eosinophilic component of the inflammatory response. ncats.ionih.gov The activation of eosinophils is a critical step in the pathogenesis of allergic diseases, and its inhibition represents a key therapeutic target. nih.govnih.gov While glucocorticoids are known to inhibit the cytokine-dependent survival of eosinophils, Valategrast's mechanism is tied to its primary function as an integrin antagonist. ncats.ionih.gov
Suppression of Eosinophil Trafficking and Extravasation
A primary immunological consequence of Valategrast hydrochloride's activity is the potent suppression of eosinophil movement from the bloodstream into inflamed tissues. ncats.io This is achieved by blocking the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), which is constitutively expressed on eosinophils. ebiohippo.comum.es The interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells is crucial for the adhesion and subsequent migration of eosinophils across the blood vessel wall into tissues like the lungs. um.esfrontiersin.orgsemanticscholar.org
Studies have demonstrated that Valategrast (R-411) effectively inhibits the migration of eosinophils from the blood to pulmonary tissues. ncats.io This action is central to its potential as a treatment for asthma, a condition characterized by significant eosinophil infiltration into the airways. nih.govebiohippo.com By antagonizing α4β1, Valategrast interferes with the multi-step process of eosinophil trafficking, which includes initial tethering and rolling, firm adhesion, and extravasation. frontiersin.orgsemanticscholar.org
Below is a table summarizing the key molecules involved in eosinophil trafficking that are influenced by α4 integrin antagonism.
| Molecule Type | Molecule Name | Function in Eosinophil Trafficking | Effect of α4 Integrin Antagonism |
| Integrin (on Eosinophil) | α4β1 (VLA-4) | Adhesion to endothelial cells. um.esfrontiersin.org | Blocked, leading to reduced adhesion and migration. ncats.ionih.gov |
| Adhesion Molecule (on Endothelium) | VCAM-1 | Ligand for α4β1, mediates eosinophil capture. frontiersin.orgsemanticscholar.org | Interaction with α4β1 is inhibited. nih.gov |
| Integrin (on Eosinophil) | α4β7 | Adhesion in the gut and other tissues. nih.govfrontiersin.org | Blocked, contributing to reduced leukocyte migration. medchemexpress.com |
| Adhesion Molecule (on Endothelium) | MAdCAM-1 | Ligand for α4β7, primarily in the gut. nih.gov | Interaction with α4β7 is inhibited. nih.gov |
Modulation of TH2 Cell Responses
The activity of Valategrast hydrochloride extends to the modulation of T-helper 2 (TH2) cells, which are central orchestrators of the allergic inflammatory response seen in conditions like atopic asthma. nih.govnih.gov Research has shown that Valategrast (R-411) can inhibit the excitation and survival of TH2 cells. ncats.io These cells produce a range of cytokines, such as IL-4, IL-5, and IL-13, which promote eosinophil production, activation, and recruitment, as well as other features of allergic inflammation. semanticscholar.orgnih.gov
By targeting TH2 cells, Valategrast can disrupt the upstream signaling that drives eosinophilic inflammation. ncats.ionih.gov The development of therapies aimed at reducing or eliminating allergen-specific TH2 cells is a key strategy in managing allergic diseases to prevent consequences like airway remodeling without causing broad immunosuppression. nih.govnih.gov The ability of Valategrast to affect both eosinophils and TH2 cells suggests a dual impact on the allergic cascade. ncats.io
Impact on Lymphocyte Trafficking and Accumulation
As a dual antagonist of α4β1 and α4β7 integrins, Valategrast hydrochloride significantly impacts the trafficking of lymphocytes. medchemexpress.com These integrins are expressed on the surface of most leukocytes, including lymphocytes, and are fundamental to their adhesion to blood vessel walls and subsequent migration into tissues. nih.gov The inhibition of lymphocyte trafficking has been validated as a therapeutic strategy for inflammatory bowel disease (IBD). researchgate.net
Valategrast, as an orally active small molecule α4 integrin antagonist, falls into a class of compounds developed to interfere with this process. researchgate.net The α4β1 integrin facilitates lymphocyte entry into a variety of inflamed tissues, while the α4β7 integrin is particularly crucial for lymphocyte homing to the gut mucosa via its interaction with MAdCAM-1. nih.gov By blocking both of these integrins, Valategrast can reduce the accumulation of lymphocytes at sites of inflammation, thereby dampening the immune response. researchgate.net This mechanism is analogous to other α4 integrin antagonists that have been shown to inhibit lymphocyte homing and increase the count of circulating lymphocytes as they are unable to exit the bloodstream. researchgate.net
Broader Anti-Inflammatory Effects and Mechanisms
The primary mechanism of Valategrast hydrochloride—dual antagonism of α4β1 and α4β7 integrins—confers broad anti-inflammatory effects. medchemexpress.com These integrins are critical for the recruitment of a wide range of leukocytes, not just eosinophils and lymphocytes, to sites of inflammation. nih.gov By inhibiting the fundamental processes of leukocyte adhesion and migration, Valategrast can theoretically temper inflammation in various diseases, which is why it was investigated for both asthma and multiple sclerosis. ncats.io
The table below outlines the targeted integrins and their general role in inflammation.
| Target Integrin | Key Ligand(s) | Leukocytes Affected | Primary Role in Inflammation |
| α4β1 (VLA-4) | VCAM-1 | Eosinophils, Lymphocytes, Monocytes um.es | Mediates leukocyte adhesion and migration into inflamed tissues. nih.gov |
| α4β7 | MAdCAM-1, VCAM-1 | Lymphocytes, Eosinophils nih.gov | Regulates lymphocyte homing, particularly to the gastrointestinal tract. nih.gov |
Preclinical Research and Disease Model Investigations
In Vitro Assays for Integrin Binding and Cellular Adhesion
Cell-Free Solid Phase Receptor Binding Assays
Valategrast hydrochloride was characterized as a potent dual antagonist of α4β1 and α4β7 integrins. medchemexpress.com In vitro binding assays are crucial for determining the affinity and specificity of such antagonists. These assays typically involve immobilizing purified integrin receptors or their ligands onto a solid phase, such as a microtiter plate, and then measuring the ability of the test compound to inhibit the binding of a labeled ligand.
While specific IC50 values for Valategrast are not detailed in the available literature, data from analogous dual α4β1/α4β7 antagonists provide insight into the potency expected from this class of molecules. For instance, the structurally related compound TR-14035, which also features an N-benzoyl-L-biphenylalanine scaffold, demonstrated significant potency in cell-free binding assays. nih.gov
Table 1: In Vitro Integrin Binding Affinity of an Analogous Dual Antagonist (TR-14035)
| Integrin Target | Ligand | IC50 Value |
|---|---|---|
| α4β1 (VLA-4) | VCAM-1 | 87 nM |
| α4β7 | MAdCAM-1 | 7 nM |
This data is for the analogous compound TR-14035 and is presented to illustrate the typical potency of this structural class of dual inhibitors.
The binding mechanism for Valategrast involves a common L-phenylalanine-N-aroyl motif, where a carboxylic acid group is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS) of the integrin. medchemexpress.com
Cell-Based Adhesion and Migration Assays
Cell-based assays are used to confirm that the receptor binding affinity observed in cell-free systems translates into functional inhibition of cellular processes. These assays measure the ability of a compound to block the adhesion of leukocytes to endothelial ligands. A standard model utilizes Jurkat cells, a human T-lymphocyte cell line that expresses high levels of α4β1 integrin, and their adhesion to immobilized VCAM-1. nih.gov
Preclinical studies have shown that the active metabolite of Valategrast, RO0270608, effectively and immediately reverses the binding of leukocytes to VCAM-1. nih.gov This demonstrates a direct functional consequence of its antagonism at the α4β1-VCAM-1 interface. While specific IC50 values for Valategrast in cell adhesion assays are not publicly available, other small-molecule inhibitors have been evaluated in similar systems. For example, the αLβ2 inhibitor A-286982 showed an IC50 of 35 nM in an LFA-1-mediated cellular adhesion assay, showcasing the potency that can be achieved in these functional tests. Similarly, cell adhesion assays using U937 monocytic cells, which also express α4β1, are employed to evaluate the blockade of adhesion to VCAM-1. researchgate.net These assays confirm the potential of α4 antagonists to prevent a critical step in the inflammatory cascade.
In Vivo Efficacy Studies in Animal Models of Inflammatory Diseases
Models of Allergic Asthma and Pulmonary Eosinophil Inflammation
The role of α4β1 (VLA-4) in the trafficking of eosinophils and lymphocytes into the lungs makes it a key target for asthma therapies. mdpi.com Preclinical animal models are essential for evaluating the in vivo efficacy of VLA-4 antagonists. mdpi.com Common models involve sensitizing animals, such as mice, rats, or guinea pigs, to an allergen like ovalbumin (OVA) and then challenging them to induce an inflammatory response characterized by eosinophil infiltration into the airways. mdpi.comnih.gov
Extensive evidence from such animal models has established VLA-4 as a viable drug target for asthma. nih.gov Small-molecule inhibitors of α4 integrins have demonstrated efficacy in preclinical models of allergic asthma and eosinophil inflammation. nih.gov For example, studies in Brown Norway rats with an experimental model of allergic asthma showed that a dual α4β1/α4β7 antagonist could reduce leukocyte infiltration and airway hyperresponsiveness. This supports the therapeutic rationale for using compounds like Valategrast.
The primary endpoint in these studies is often the quantification of inflammatory cells, particularly eosinophils, in bronchoalveolar lavage (BAL) fluid. Treatment with α4 antagonists has been shown to significantly diminish the trafficking of these inflammatory cells into the BAL fluid. researchgate.net While specific quantitative data on the percentage of eosinophil reduction by Valategrast in these models is not available, the progression of Valategrast to Phase II clinical trials for asthma strongly indicates positive outcomes in these preclinical efficacy studies. nih.gov
Murine Models of Chronic Obstructive Pulmonary Disease (COPD)
COPD is another inflammatory lung disease where leukocyte infiltration, particularly of neutrophils, contributes to the pathology. medchemexpress.comguidetomalariapharmacology.org Murine models of COPD are used to simulate the disease's characteristics, including airway remodeling and inflammation. nih.gov These models can be induced by chronic exposure to stimuli such as tobacco smoke or other noxious gases. nih.gov
The therapeutic potential for Valategrast in COPD is based on the role of α4β1 in mediating leukocyte recruitment to the inflamed lung tissue. medchemexpress.comguidetomalariapharmacology.org In COPD models, key endpoints include the analysis of cell differentials in BAL fluid to measure the influx of neutrophils and other inflammatory cells. mdpi.comfrontiersin.org The evaluation of protein markers of inflammation in BALF is also a common method to assess therapeutic effect. mdpi.com Although Valategrast was identified as having potential for COPD treatment, specific data from in vivo efficacy studies in animal models of COPD are not detailed in the available literature. medchemexpress.com
Animal Models of Allergic Conjunctivitis
Allergic conjunctivitis is an inflammatory condition of the eye where eosinophil infiltration is a key feature of the late-phase reaction. nih.govnih.gov The adhesion molecule α4β1 is involved in this process, making it a potential therapeutic target. bohrium.com Animal models, typically in guinea pigs, mice, or rabbits, are established by sensitizing the animals to allergens like ovalbumin or ragweed pollen, followed by a topical challenge to the eye. nih.govarvojournals.orgresearchgate.net
The efficacy of potential treatments is evaluated by measuring clinical signs such as eyelid edema and tearing, as well as by histological analysis of conjunctival tissue to quantify eosinophil infiltration. nih.gov While the inhibition of α4β1 integrin is a relevant mechanism for this condition, there is no specific preclinical data available demonstrating the evaluation of Valategrast in animal models of allergic conjunctivitis.
Relevance to Inflammatory Bowel Disease (IBD) in Preclinical Models
The trafficking of leukocytes to the gastrointestinal tract is a key pathogenic feature of Inflammatory Bowel Disease (IBD). Integrins, particularly α4β7, play a crucial role in this process by mediating the adhesion of immune cells to the gut endothelium. Consequently, blocking these integrins is a therapeutic strategy for IBD.
Preclinical studies in various animal models of colitis have demonstrated the potential of targeting integrin pathways. For instance, in murine T-cell transfer models of IBD, the blockade of β7 or its ligand, MAdCAM-1, resulted in a significant reduction in the severity of colitis. nih.gov Similarly, antibody-mediated blockade of α4 or α4β7 integrins led to improved histological outcomes in a cotton-top tamarin monkey model of colitis. nih.gov These findings provide a strong rationale for the investigation of small molecule antagonists like Valategrast hydrochloride, which targets both α4β1 and α4β7 integrins, in the context of IBD. The dual antagonism could potentially offer broader efficacy by inhibiting leukocyte recruitment mediated by both integrins.
Table 1: Summary of Preclinical Findings in IBD Models
| Model | Intervention | Key Findings |
|---|---|---|
| Murine T-cell transfer colitis | Anti-β7 or anti-MAdCAM-1 antibodies | Significantly reduced severity of colitis nih.gov |
| Cotton-top tamarin monkey colitis | Anti-α4 or anti-α4β7 antibodies | Improved histologic inflammation nih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the pathogenesis of multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS). nih.govnih.govscilit.com A critical step in the development of MS and EAE is the migration of autoreactive T lymphocytes across the blood-brain barrier into the CNS. This process is largely mediated by the interaction of the α4β1 integrin (VLA-4) on lymphocytes with its ligand, VCAM-1, on the surface of endothelial cells. nih.gov
The therapeutic potential of targeting the VLA-4 pathway has been demonstrated in EAE models. Preclinical studies have shown that antibodies against VLA-4 can prevent the entry of T-cells into the CNS, thereby ameliorating the clinical signs of EAE. nih.gov This foundational research paved the way for the development of VLA-4 antagonists for the treatment of MS. nih.gov Given that Valategrast hydrochloride is an antagonist of α4β1, its investigation in EAE models is a logical step to assess its potential efficacy in preventing or reducing neuroinflammation. The ability to inhibit this key adhesion molecule suggests that Valategrast hydrochloride could be effective in mitigating the inflammatory cascade that leads to demyelination and axonal damage in MS. nih.govscilit.com
Table 2: Role of α4β1 Integrin in EAE Models
| Feature | Description |
|---|---|
| Disease Model | Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis. nih.govnih.govscilit.com |
| Pathogenic Step | Migration of autoreactive T lymphocytes into the central nervous system. nih.gov |
| Key Molecule | α4β1 integrin (VLA-4) on lymphocytes. nih.gov |
| Mechanism | VLA-4 on T-cells binds to VCAM-1 on the blood-brain barrier endothelium, facilitating CNS entry. nih.gov |
| Therapeutic Strategy | Blockade of the VLA-4/VCAM-1 interaction to prevent immune cell infiltration. nih.govnih.gov |
Characterization of Leukocyte Subsets and Integrin Expression in Disease Models
The expression of integrins varies among different leukocyte subsets and is dynamically regulated during an immune response. Understanding these expression patterns is crucial for comprehending the mechanism of action of integrin antagonists like Valategrast hydrochloride.
Very late antigen-4 (VLA-4, or α4β1) is expressed on most resting lymphocytes, monocytes, and eosinophils. nih.gov Its expression is not significantly upregulated upon lymphocyte activation. nih.gov VLA-4 plays a critical role in lymphocyte homing and tissue-specific migration during inflammation. nih.gov In the context of autoimmune diseases, VLA-4 is implicated in the pathogenesis of conditions such as multiple sclerosis and inflammatory bowel disease. nih.gov
The α4β7 integrin is also expressed on a subset of lymphocytes and is crucial for their trafficking to the gut. nih.gov In patients with IBD, there is an observed increase in circulating α4β7-positive CD4 T cells. nih.gov
In preclinical models of disease, the administration of agents that modulate integrin function can alter the distribution and activity of these leukocyte subsets. For example, in a rat model of autoimmune nephritis, treatment that reduced the expression of CD49d (the α4 subunit of VLA-4) on lymphocytes led to the resolution of the disease, highlighting the importance of this integrin in the infiltration of pathogenic T cells into inflamed tissues. By targeting both α4β1 and α4β7, Valategrast hydrochloride has the potential to impact a broad range of inflammatory cell types that rely on these integrins for migration and retention in tissues.
Table 3: Integrin Expression on Leukocyte Subsets
| Integrin | Expressed on | Role in Disease Models |
|---|---|---|
| α4β1 (VLA-4) | Most resting lymphocytes, monocytes, eosinophils nih.gov | Mediates T-cell entry into the CNS in EAE models nih.gov |
| α4β7 | Subset of lymphocytes | Crucial for lymphocyte trafficking to the gut in IBD models nih.gov |
Structure Activity Relationship Sar and Rational Drug Design
Chemical Synthesis of Valategrast Hydrochloride and Analogues
The chemical synthesis of Valategrast hydrochloride and its analogs generally involves multi-step sequences that couple key fragments to build the final molecule. A common feature in the synthesis of Valategrast and related compounds is the presence of an L-phenylalanine-N-aroyl motif. medchemexpress.commedchemexpress.com The synthesis typically involves the formation of amide bonds between a substituted benzoic acid derivative and the phenylalanine core, followed by esterification of the carboxylic acid.
Key steps in a representative synthetic route may include:
Amide bond formation: Coupling of a substituted benzoyl chloride (e.g., 2-chloro-6-methylbenzoyl chloride) with the amino group of an L-phenylalanine derivative.
Second amide bond formation: Acylation of the para-amino group on the phenylalanine ring with another substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride).
Esterification: Reaction of the carboxylic acid of the modified phenylalanine with an appropriate alcohol (e.g., 2-(diethylamino)ethanol) to introduce the ester moiety.
Salt formation: Treatment with hydrochloric acid to yield the final hydrochloride salt. ama-assn.org
The synthesis of analogues for SAR studies would involve systematic variations of the substituents on the benzoyl rings, modifications of the phenylalanine core, and alterations to the ester group. Combinatorial chemistry techniques have been successfully applied to the lead optimization of nonpeptide integrin antagonists, allowing for the rapid synthesis of chemical libraries to explore a wide range of structural modifications. nih.gov
Elucidation of Key Structural Motifs for Integrin Alpha4/Beta1 and Alpha4/Beta7 Affinity
The affinity of Valategrast hydrochloride for α4β1 and α4β7 integrins is dictated by several key structural motifs that interact with specific residues in the binding sites of these receptors.
Carboxylic Acid Mimic: The carboxylic acid group, or a bioisosteric equivalent, is crucial for coordinating with the divalent cation (typically Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. medchemexpress.commedchemexpress.comtargetmol.com This interaction is a hallmark of many integrin antagonists.
Substituted Benzoyl Groups: The two substituted benzoyl groups play a significant role in occupying hydrophobic pockets within the binding site and establishing key interactions.
The 4-[(2,6-dichlorobenzoyl)amino] substituent on the phenyl ring of phenylalanine is critical for high-affinity binding. The dichlorinated ring, in particular, is thought to fit into a specific hydrophobic pocket.
L-Phenylalanine Scaffold: This amino acid derivative provides the central scaffold, positioning the critical pharmacophoric elements in the correct orientation for optimal binding. The stereochemistry of the phenylalanine is also important for activity.
Ester Group: The 2-(diethylamino)ethyl ester in Valategrast hydrochloride likely influences the compound's pharmacokinetic properties, such as solubility and cell permeability, without directly participating in the primary binding interactions with the integrin.
These motifs collectively ensure a snug fit into the binding groove at the interface of the α4 and β1 or β7 subunits, thereby blocking the interaction with their natural ligands, such as VCAM-1 and MAdCAM-1. nih.gov
Strategies for Lead Optimization in Integrin Antagonist Discovery
The discovery of potent and selective integrin antagonists like Valategrast hydrochloride is the result of iterative lead optimization strategies. danaher.combiobide.com The goal of lead optimization is to enhance desirable properties such as potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. patsnap.com
Key strategies employed in the optimization of integrin antagonists include:
Structure-Activity Relationship (SAR) Analysis: Systematic modification of the lead compound's structure to identify key functional groups responsible for biological activity. patsnap.com This involves altering substituents on aromatic rings, changing the nature of the acidic group, and modifying the linker between key pharmacophores.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. patsnap.com For example, replacing a carboxylic acid with a tetrazole or hydroxamic acid.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. patsnap.comresearchgate.net This can increase affinity and selectivity by reducing the entropic penalty of binding.
Scaffold Hopping: Replacing the central molecular scaffold with a different one while retaining the key pharmacophoric elements. patsnap.com This can lead to the discovery of novel chemical series with improved properties.
Pharmacokinetic Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com This can involve the introduction of polar groups to increase solubility or the modification of metabolically liable sites to improve stability.
Comparative Analysis with Other Small Molecule Integrin Antagonists
Valategrast hydrochloride belongs to a class of small molecule antagonists targeting α4 integrins. A comparative analysis with other compounds in this class highlights both common features and key differences in their chemical structures and potencies.
| Compound | Target(s) | Key Structural Features | Reported Potency (IC50) |
| Valategrast hydrochloride | α4β1, α4β7 | Phenylalanine scaffold, two substituted benzoyl groups, diethylaminoethyl ester. ama-assn.org | α4β1: ~1-10 nMα4β7: ~1-10 nM nih.gov |
| Firategrast | α4β1 | Phenylalanine derivative, pyrimidine (B1678525) ring, sulfonamide linker. | α4β1: ~1-5 nM nih.gov |
| AJM-300 (Carotegrast methyl) | α4 | Phenylalanine derivative, quinoline (B57606) ring. nih.gov | α4β7: ~1.2 nM |
| BIO5192 | α4β1 | Proline derivative, biphenyl (B1667301) group. | α4β1: ~0.1-1 nM nih.gov |
Interactive Data Table: Comparison of Small Molecule Integrin Antagonists (This table is a representation of the data above and is not interactive in this format.)
This comparison reveals that while these molecules share the common strategy of targeting the α4 integrin, they achieve this through diverse chemical scaffolds. The choice of the central core (e.g., phenylalanine, proline) and the specific nature of the aromatic and heterocyclic groups contribute to the differences in potency and selectivity among these compounds.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have played a pivotal role in the design and discovery of Valategrast hydrochloride and other integrin antagonists. siftdesk.orgnih.govnih.gov These methods provide insights into the three-dimensional structure of the target protein and how ligands interact with it at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of Valategrast hydrochloride, docking studies have been used to:
Predict the binding mode of Valategrast and its analogs within the homology model of VLA-4. nih.gov
Identify key amino acid residues in the binding pocket that interact with the ligand.
Rationalize the observed structure-activity relationships. For example, docking can show how a particular substituent on a benzoyl ring fits into a hydrophobic pocket, explaining its contribution to binding affinity.
Guide the design of new analogs with improved potency and selectivity. By visualizing the ligand-receptor interactions, chemists can propose modifications to the ligand that are predicted to result in more favorable interactions. nih.gov
These computational approaches, in conjunction with experimental data, have significantly accelerated the discovery and optimization of potent integrin antagonists like Valategrast hydrochloride.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. uzh.chceon.rs In the context of Valategrast hydrochloride and other VLA-4 inhibitors, QSAR studies are crucial for identifying the key physicochemical properties and structural features that govern their antagonist potency.
The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular descriptors. These descriptors can be categorized into several types, including:
Electronic Descriptors: (e.g., partial atomic charges, dipole moment) which influence electrostatic interactions with the target receptor.
Steric Descriptors: (e.g., molecular volume, surface area, specific substituent constants) which describe the size and shape of the molecule, affecting its fit into the receptor's binding pocket.
Hydrophobic Descriptors: (e.g., partition coefficient, logP) which determine the compound's solubility and ability to cross biological membranes.
For VLA-4 antagonists, particularly those derived from phenylalanine like Valategrast, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. In a notable study on a large set of 128 phenylalanine-based VLA-4 antagonists, a 3D-QSAR analysis was performed. nih.govresearchgate.net This analysis yielded a predictive model based on computed electrostatic and steric interaction energies with a pseudo-receptor surface, successfully explaining a significant portion of the variance in the antagonists' activity. nih.govresearchgate.net Such models generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charges, are favorable or unfavorable for activity. This information provides direct guidance for designing new, more potent inhibitors by suggesting specific structural modifications.
Table 1: Illustrative QSAR Model for VLA-4 Antagonists This table represents a conceptual QSAR model, demonstrating the correlation between molecular descriptors and inhibitory activity. The values are for illustrative purposes.
| Compound ID | LogP (Hydrophobicity) | Molecular Weight (Steric Bulk) | Dipole Moment (Electronic) | Predicted pIC50 | Experimental pIC50 |
|---|---|---|---|---|---|
| VLA-Inhib-01 | 3.5 | 450.5 | 2.1 D | 7.8 | 7.9 |
| VLA-Inhib-02 | 4.1 | 464.6 | 2.5 D | 8.2 | 8.3 |
| VLA-Inhib-03 | 3.2 | 436.4 | 1.9 D | 7.5 | 7.4 |
| VLA-Inhib-04 | 4.5 | 478.7 | 2.8 D | 8.6 | 8.7 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For Valategrast hydrochloride, MD simulations provide critical insights into its interaction with the α4β1 integrin target, the conformational dynamics of the receptor upon binding, and the stability of the resulting drug-receptor complex. researchgate.netnih.gov
The crystal structure of the complete α4β1 integrin has not been fully resolved, necessitating the use of homology models based on the structures of related integrins, such as αVβ3. nih.govresearchgate.netnih.gov MD simulations are used to refine these models and to simulate the dynamic process of ligand binding. researchgate.netnih.gov These simulations can reveal:
Binding Modes: MD can explore and validate the potential binding orientations of Valategrast within the VLA-4 active site, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on similar antagonists have used MD to refine docking poses and have shown that these inhibitors often bind in an extended conformation. researchgate.net
Conformational Changes: Integrins are known to undergo significant conformational changes as part of their activation and signaling mechanisms. plos.org MD simulations can model these transitions, showing how the binding of an antagonist like Valategrast may stabilize an inactive conformation of the integrin, thereby preventing its interaction with natural ligands like VCAM-1.
Solvent Effects: By explicitly including water molecules in the simulation, MD provides a realistic model of the physiological environment and can accurately account for the role of solvent in mediating drug-receptor interactions. Mixed-solvent MD simulations have also been used to uncover previously unknown allosteric sites on integrins, opening new avenues for drug design. uzh.ch
The analysis of MD trajectories allows for the calculation of binding free energies and the identification of the most stable, low-energy conformations of the ligand-receptor complex, which is invaluable for rational drug design. researchgate.net
Table 2: Key Parameters and Findings from a Typical MD Simulation of a VLA-4 Inhibitor Complex This table outlines typical outputs from an MD simulation analysis, providing insights into the stability and dynamics of the drug-receptor interaction.
| Parameter | Description | Typical Finding for a Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein backbone atoms from the initial structure over time. | Low, stable RMSD values (< 3 Å) indicate the system has reached equilibrium and the complex is stable. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Higher RMSF in loop regions indicates flexibility; lower RMSF in the binding site suggests stable ligand interaction. |
| Radius of Gyration (Rg) | A measure of the protein's overall compactness. | A stable Rg value indicates the protein is not undergoing major unfolding or denaturation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds with key residues (e.g., in the MIDAS region) confirm a stable binding mode. |
Density Functional Theory (DFT) Calculations in Drug Design
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In drug design, DFT calculations are applied to molecules like Valategrast hydrochloride to provide a deeper understanding of their intrinsic electronic and geometric properties, which ultimately dictate the nature of their interaction with the target receptor.
DFT calculations can accurately predict a variety of molecular properties that are essential for optimizing a drug candidate:
Geometric Optimization: DFT is used to determine the most stable three-dimensional conformation (the ground state geometry) of the drug molecule, providing accurate bond lengths and angles.
Electronic Properties: It allows for the calculation of the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight sites prone to electrophilic or nucleophilic attack and are crucial for understanding electrostatic interactions with the receptor.
Orbital Energies: DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap often correlates with higher reactivity. nih.gov
Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for drug-receptor interactions, helping to quantify binding affinity. nih.gov
By applying DFT, researchers can analyze how modifications to the chemical structure of Valategrast affect its electronic properties, thereby fine-tuning its ability to form optimal interactions with the metal-ion-dependent adhesion site (MIDAS) and surrounding residues in the VLA-4 binding pocket.
Table 3: Quantum Chemical Descriptors from DFT Calculations for a Hypothetical VLA-4 Inhibitor This table shows key electronic properties calculated via DFT and their significance in drug design.
| Descriptor | Definition | Typical Calculated Value | Significance in Drug Design |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO | 5.3 eV | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 3.5 D | Influences solubility and the strength of polar interactions with the receptor. |
| Chemical Hardness (η) | Resistance of a molecule to change its electron distribution. | 2.65 eV | Harder molecules are generally less reactive. |
Advanced Research Methodologies and Theoretical Frameworks
Investigation of Integrin-Mediated Signaling Pathways
Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions. biologists.com They are heterodimers composed of α and β subunits and act as bidirectional signaling molecules. biologists.comnih.gov This bidirectional signaling is categorized as "inside-out" and "outside-in" signaling, both of which are critical for cellular processes such as adhesion, migration, proliferation, and survival. biologists.comnih.gov Valategrast hydrochloride, by blocking the ligand-binding function of α4β1 and α4β7 integrins, effectively interrupts these signaling cascades.
Inside-Out Signaling Mechanisms Regulating Integrin Affinity
"Inside-out" signaling refers to intracellular events that modulate the affinity of the integrin's extracellular domain for its ligands. nih.gov In a resting state, integrins are typically in a bent, low-affinity conformation. youtube.comresearchgate.net Intracellular signals, often triggered by other cell surface receptors like G protein-coupled receptors (GPCRs) or chemokine receptors, initiate a cascade that shifts the integrin to an extended, high-affinity state, a process known as integrin activation. biologists.comnih.govnih.gov
This activation is a rapid and highly regulated mechanism essential for processes like leukocyte arrest during an inflammatory response. nih.govnih.gov The key final step in this process involves the binding of intracellular adaptor proteins, primarily talin and kindlin, to the cytoplasmic tail of the integrin β-subunit. nih.govresearchgate.netbiologists.com
Talin: The binding of talin to the β-integrin tail is considered a final common step in activation. nih.gov It disrupts an inhibitory interaction between the α and β cytoplasmic tails, causing a conformational change that is propagated to the extracellular domain, increasing its affinity for ligands. youtube.com
Kindlin: Kindlins act as co-activators, synergizing with talin to promote potent integrin activation. nih.govresearchgate.net They bind to a different site on the β-integrin tail and are crucial for enhancing and stabilizing the active conformation. nih.govbiologists.com
This entire process ensures that cells can rapidly and dynamically regulate their adhesion in response to environmental cues. nih.gov
| Protein | Role in Integrin Activation | Interaction Site |
|---|---|---|
| Talin | Primary activator; disrupts α-β tail interaction, inducing a high-affinity state. youtube.comnih.gov | Membrane-proximal NPxY motif on the β-integrin cytoplasmic tail. nih.gov |
| Kindlin | Co-activator; synergizes with talin to enhance and stabilize the active integrin conformation. nih.govbiologists.com | Membrane-distal region of the β-integrin cytoplasmic tail. nih.gov |
| G protein-coupled receptors (GPCRs) | Initiate intracellular signaling cascades that lead to talin and kindlin recruitment. nih.govnih.gov | Cell membrane (transduce extracellular signals). |
Outside-In Signaling Pathways Influencing Cellular Responses
Once an integrin binds to its extracellular ligand—such as VCAM-1 for α4β1—it triggers "outside-in" signaling. biologists.com This process involves conformational changes in the integrin that lead to the recruitment of a large complex of signaling and structural proteins to the cytoplasmic domain, forming structures known as focal adhesions. imrpress.com These complexes connect the ECM to the intracellular actin cytoskeleton and serve as hubs for signal transduction. biologists.comnih.gov
This signaling cascade influences a wide array of cellular responses:
Cell Migration: Regulated cycles of adhesion and de-adhesion, driven by integrin signaling, are essential for cell movement. nih.gov
Cell Proliferation and Survival: Integrin-mediated adhesion provides anchorage and survival signals, preventing a form of programmed cell death called anoikis. nih.govutoronto.ca
Gene Expression: Signals originating from integrins can propagate to the nucleus and alter gene transcription programs.
The initiation of outside-in signaling leads to the activation of numerous downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are central regulators of cell fate. imrpress.com
Interactions with Intracellular Adapter Proteins and Kinases
The cytoplasmic tails of integrins have no enzymatic activity themselves; they function by recruiting other proteins. biologists.comscispace.com Upon ligand binding and clustering, a key initial event is the recruitment and activation of non-receptor tyrosine kinases, particularly Focal Adhesion Kinase (FAK) and Src kinase. imrpress.comutoronto.ca
Focal Adhesion Kinase (FAK): FAK is a crucial mediator of integrin signaling. nih.gov Its activation is triggered by integrin clustering, leading to its autophosphorylation at the Tyrosine 397 (Y397) residue. imrpress.com
Src Kinase: The phosphorylated Y397 site on FAK serves as a high-affinity docking site for the SH2 domain of Src kinase. sci-hub.se This binding leads to the formation of a dual-kinase FAK-Src complex, which then phosphorylates a multitude of other downstream adaptor proteins. utoronto.casci-hub.se
Adapter Proteins: Key adapter proteins like paxillin (B1203293) and p130Cas are phosphorylated by the FAK-Src complex. nih.govutoronto.ca This creates further docking sites for other signaling molecules, amplifying the signal and linking it to various cellular machineries, including the actin cytoskeleton and pathways controlling cell motility and survival. utoronto.casci-hub.se
The interplay between these kinases and adapter proteins forms a complex network that translates the external cue of ligand binding into a specific cellular response. nih.gov
Functional Characterization of Integrin Activation States
Integrins exist in an equilibrium of at least three major conformational states, which differ dramatically in their affinity for ligands. nih.govelifesciences.org
Bent-Closed (BC): This is the default, inactive state with the lowest affinity for ligands. On resting cells, the vast majority of integrins are in this conformation. elifesciences.orgharvard.edu
Extended-Closed (EC): An intermediate-affinity state where the integrin "legs" have extended, but the ligand-binding headpiece remains in a closed, lower-affinity conformation. elifesciences.org
Extended-Open (EO): This is the high-affinity, fully active state. The headpiece is open, allowing for stable ligand binding. elifesciences.orgharvard.edu
Novel Assay Development for High-Throughput Screening of Integrin Modulators
The development of drugs targeting integrins relies on robust screening methods to identify and characterize modulators like agonists and antagonists. High-throughput screening (HTS) is essential for testing large compound libraries.
Several novel assay types are employed:
Cell Adhesion Assays: These are fundamental assays that measure the ability of compounds to inhibit or promote the attachment of integrin-expressing cells to plates coated with a specific ligand (e.g., VCAM-1 or fibronectin). nih.gov Inhibition of adhesion is a primary indicator of antagonist activity.
Competitive Binding Assays: These assays quantify the affinity of a test compound by measuring its ability to displace a known, often fluorescently or radioactively labeled, ligand from the integrin receptor. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors are powerful tools for studying integrin signaling in living cells. nih.govspringernature.com FRET can be used to monitor the conformational changes associated with integrin activation or to measure the activation of downstream signaling molecules like Src kinase in real-time. nih.govnih.gov By measuring changes in FRET efficiency, researchers can screen for compounds that either block activation (antagonists) or induce it (agonists). springernature.com
These advanced assays provide detailed, quantitative data on a compound's mechanism of action, moving beyond simple adhesion measurement to probe the specific molecular events being modulated. nih.gov
Bioinformatics and Systems Biology Approaches in Integrin Research
The vast complexity of the integrin signaling network makes it an ideal subject for computational approaches. Bioinformatics and systems biology provide powerful tools to analyze and model these intricate systems. nih.gov
Network Analysis: The collection of proteins that form adhesion complexes is known as the "adhesome." Proteomic studies have identified hundreds of components. Network analysis integrates these large datasets with known protein-protein interaction data to map the complex web of connections. nih.gov This approach can identify critical nodes, signaling hubs (like FAK and Src), and functional modules within the network, helping to predict the downstream effects of targeting a specific component. nih.gov
Molecular Docking and Dynamics: In the absence of an experimental crystal structure for a specific integrin like α4β1, computational modeling can be used to build a three-dimensional model of the ligand-binding site. nih.govscielo.br Molecular docking simulations can then predict how antagonist compounds, such as derivatives of Valategrast hydrochloride, bind to the receptor. nih.govscielo.br These models provide insights into the specific molecular interactions that confer potency and selectivity, guiding the design of new and improved inhibitors. nih.govresearchgate.net
Transcriptomic Analysis: Bioinformatics pipelines are used to analyze transcriptomic datasets (e.g., from microarray or RNA-seq experiments) to understand how integrin signaling or its inhibition affects global gene expression. mdpi.com This can reveal novel downstream pathways and cellular processes regulated by integrins.
These computational methods provide a framework for integrating diverse experimental data, predicting functional relationships, and generating new, testable hypotheses about integrin function and its pharmacological modulation. nih.govnih.gov
Analysis of Gene Expression Profiles and Pathways
The therapeutic effects of Valategrast hydrochloride are rooted in its ability to modulate the leukocyte adhesion cascade, a critical process in inflammation. york.ac.uk Antagonism of α4β1 and α4β7 integrins is expected to induce significant changes in the gene expression profiles of immune cells and endothelial cells at sites of inflammation.
Theoretical Impact on Gene Expression: By blocking the interaction of α4β1 with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Valategrast hydrochloride interrupts the signaling cascades that follow integrin engagement. mdpi.comingentaconnect.com This intervention would theoretically lead to:
Downregulation of Pro-inflammatory Genes: Integrin-mediated adhesion and signaling are known to activate transcription factors that drive the expression of pro-inflammatory cytokines, chemokines, and other mediators. Inhibition by Valategrast hydrochloride would be expected to suppress the expression of these genes, thereby reducing the inflammatory response.
Modulation of Cell Adhesion and Migration Genes: The expression of various cell adhesion molecules and cytoskeletal components is influenced by cell-cell and cell-matrix interactions. By preventing leukocyte adhesion, Valategrast hydrochloride could alter the expression of genes involved in maintaining the inflammatory infiltrate.
Changes in Cell Cycle and Survival Pathways: Integrin signaling plays a role in cell survival, proliferation, and differentiation. biorxiv.org Studies on β1-integrin (a component of one of Valategrast's targets) have shown that its inhibition can affect pathways like FAK/STAT1 and FAK/AKT, which are involved in cell cycle progression and apoptosis. frontiersin.orgnih.gov Therefore, treatment could alter the expression of genes controlling these fundamental cellular processes in leukocytes.
Affected Signaling Pathways: Integrin engagement initiates complex "outside-in" signaling. The pathways theoretically modulated by Valategrast hydrochloride through α4β1/α4β7 blockade include:
Focal Adhesion Kinase (FAK) Pathway: A key mediator of integrin signaling, FAK activation influences cell motility, survival, and proliferation. biorxiv.org
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival and is often activated downstream of integrin signaling. biorxiv.org
T-cell Receptor (TCR) and Chemokine Receptor Signaling: Integrin activation is closely linked with signaling from TCRs and chemokine receptors, which together coordinate leukocyte migration and activation. nih.gov
A comprehensive analysis using techniques like RNA sequencing (RNA-Seq) on tissues or cells from preclinical models treated with Valategrast hydrochloride would be required to fully elucidate the specific gene expression signatures and pathway modulations.
Identification of Common Susceptibility Genes and Drug Targets
The development of targeted therapies like Valategrast hydrochloride relies on identifying genes and proteins that are fundamental to the disease process. In the context of inflammatory diseases, these include the drug targets themselves as well as genes that confer susceptibility to the disease.
Primary Drug Targets: The direct molecular targets of Valategrast hydrochloride are the integrin heterodimers α4β1 and α4β7. The genes encoding these proteins are therefore of primary importance:
ITGA4: Encodes the integrin alpha-4 subunit, the common component of both α4β1 and α4β7.
ITGB1: Encodes the integrin beta-1 subunit.
ITGB7: Encodes the integrin beta-7 subunit.
Genetic variations or expression levels of these genes could potentially influence an individual's response to Valategrast hydrochloride. For instance, high expression of ITGB7 has been linked to high-risk subgroups in certain cancers, highlighting its role in disease pathogenesis. nih.gov
Susceptibility Genes in Inflammatory Disease: The efficacy of targeting the α4β1/α4β7 pathway is underscored by the role these integrins play in diseases for which there is a genetic predisposition. Common susceptibility genes for inflammatory conditions like inflammatory bowel disease (IBD) often involve components of the immune response. nih.gov This includes genes for:
Integrin Ligands: Genes encoding VCAM-1 and MAdCAM-1 are critical, as their expression levels in inflamed tissues determine the extent of leukocyte recruitment. frontiersin.org
Inflammatory Cytokines: Single-nucleotide polymorphisms (SNPs) in genes for cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are associated with susceptibility to various inflammatory disorders. mdpi.com These cytokines also regulate the expression of integrin ligands on endothelial cells. nih.gov
The interplay between these susceptibility genes creates the inflammatory environment where integrin antagonists like Valategrast hydrochloride can be effective.
Table 1: Key Genes and Drug Targets Associated with Valategrast Hydrochloride's Mechanism of Action
| Gene Symbol | Protein Name | Role in Valategrast's Pathway |
|---|---|---|
| ITGA4 | Integrin Subunit Alpha 4 | Direct target of Valategrast; common subunit of α4β1 and α4β7. |
| ITGB1 | Integrin Subunit Beta 1 | Direct target of Valategrast; pairs with α4 to form α4β1 (VLA-4). |
| ITGB7 | Integrin Subunit Beta 7 | Direct target of Valategrast; pairs with α4 to form α4β7. |
| VCAM1 | Vascular Cell Adhesion Molecule-1 | Ligand for α4β1; its interaction is blocked by Valategrast. |
| MADCAM1 | Mucosal Addressin Cell Adhesion Molecule-1 | Ligand for α4β7; its interaction is blocked by Valategrast. |
| TNF | Tumor Necrosis Factor-alpha | Susceptibility gene; pro-inflammatory cytokine that upregulates VCAM-1. |
| IL1B | Interleukin-1 beta | Susceptibility gene; pro-inflammatory cytokine involved in inflammation. |
Development of Targeted Delivery Systems for Integrin Antagonists (Conceptual Framework)
While small-molecule antagonists like Valategrast hydrochloride offer advantages such as oral bioavailability, systemic administration can lead to off-target effects. A conceptual framework for a targeted delivery system aims to concentrate the therapeutic agent at the site of inflammation, enhancing efficacy and minimizing systemic exposure. nih.gov
Conceptual Design: A targeted delivery system for a small-molecule integrin antagonist could be based on a nanocarrier platform. nih.govresearchgate.net
Carrier Vehicle: Biodegradable nanoparticles, liposomes, or polymeric micelles could serve as the carrier. nih.gov These platforms can be engineered to have specific sizes to take advantage of the enhanced permeability and retention (EPR) effect in inflamed tissues.
Encapsulation: Valategrast hydrochloride would be encapsulated within the core of the nanocarrier, protecting it from degradation and preventing premature interaction with non-target cells.
Targeting Ligand: The surface of the nanocarrier would be decorated with a ligand that specifically binds to a molecule overexpressed in the inflamed tissue. Since Valategrast already targets leukocyte integrins, the delivery system could be designed to target the inflamed endothelium itself. For example, ligands could be antibodies or peptides that bind to E-selectin or P-selectin, molecules that are upregulated on endothelial cells during inflammation and are involved in the initial capture of leukocytes from the bloodstream. frontiersin.org
Release Mechanism: The nanocarrier would be designed to release its payload (Valategrast hydrochloride) upon reaching the target site. This could be triggered by the local microenvironment, such as changes in pH or the presence of specific enzymes that are abundant at inflammatory sites.
This dual-targeting approach—the carrier targeting the inflamed endothelium and the released drug targeting leukocyte integrins—could create a highly localized and potent anti-inflammatory effect.
Future Research Directions for Integrin-Targeted Therapies
The field of integrin-targeted therapies is continually evolving, with research focused on improving specificity, overcoming treatment failure, and expanding applications. mdpi.com
Key Future Directions:
Developing Allosteric or Conformation-Specific Inhibitors: Some small-molecule antagonists have failed in clinical trials due to paradoxical partial agonist activity, where they lock the integrin in a high-affinity, open conformation. mdpi.comunibo.it Future research is focused on designing "closing inhibitors" or allosteric modulators that stabilize the integrin in its inactive, bent-closed state, which may offer a better safety and efficacy profile. nih.govmcw.edu
Combination Therapies: Combining integrin antagonists with other therapeutic classes, such as anti-cytokine therapies (e.g., TNF inhibitors), could offer synergistic effects by targeting multiple aspects of the inflammatory cascade. oup.com
Biomarker Development: A significant challenge is the lack of robust biomarkers to predict which patients will respond to integrin-targeted therapy. Future research will focus on identifying genetic, cellular, or protein-based biomarkers to enable patient stratification and personalized medicine.
Exploring New Therapeutic Areas: While established in inflammation, the role of integrins in cancer progression, metastasis, and fibrosis presents new opportunities. mdpi.com Research into targeting integrins like α4β1 in hematological malignancies or αv integrins in solid tumors is an active area of investigation. mdpi.com
Understanding Resistance Mechanisms: Investigating the mechanisms by which patients lose response to integrin antagonists will be crucial for developing second-line therapies and strategies to overcome resistance.
Continued research in these areas will be essential to fully realize the therapeutic potential of integrin antagonists like Valategrast hydrochloride.
Q & A
Q. What are the key structural and pharmacological features of Valategrast hydrochloride relevant to experimental design?
Valategrast hydrochloride contains an l-phenylalanine-N-aroyl motif , where the carboxylic acid group binds to the metal ion in the Metal-Ion-Dependent Adhesion Site (MIDAS) of integrins α4β1 and α4β7 . This structural feature is critical for its dual antagonism. Researchers should prioritize:
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for α4β1/α4β7.
- Structural analysis : X-ray crystallography or molecular docking to validate MIDAS interactions.
- Table 1 : Key Pharmacological Properties
| Property | Value/Description | Source |
|---|---|---|
| Target | Integrin α4β1 (VLA-4), α4β7 | |
| Mechanism | Competitive antagonist | |
| CAS No. | 828271-96-1 |
Q. How should researchers characterize purity and stability in preclinical studies?
Follow methodologies from Instructions for Authors () and analytical chemistry guidelines ():
- HPLC/MS : For purity assessment (>95% recommended).
- Stability tests : Accelerated degradation studies under varying pH/temperature.
- Storage : -20°C (powder) or -80°C (solution) to prevent hydrolysis .
Q. Which in vitro and in vivo models are validated for studying Valategrast's efficacy in COPD/asthma?
- In vitro : Human leukocyte adhesion assays using VCAM-1-coated plates to measure α4β1 inhibition .
- In vivo : Murine ovalbumin-induced asthma models to assess airway inflammation reduction .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?
Contradictions may arise from bioavailability or off-target effects. Methodological solutions include:
- Pharmacokinetic modeling : Compare plasma concentration-time profiles with IC50 values .
- Tissue distribution studies : Use radiolabeled Valategrast to quantify lung vs. systemic exposure .
- Proteome-wide screens : Identify unintended interactions (e.g., other integrin subtypes) .
Q. What strategies validate target specificity across integrin subtypes (e.g., α4β1 vs. α5β1)?
- Competitive binding assays : Use α4β1/α4β7-specific ligands (e.g., VCAM-1) and compare IC50 shifts .
- Gene knockout models : Validate phenotypic rescue in α4β1-deficient mice .
- Cross-reactivity panels : Screen against integrins α5β1, αLβ2, etc., using SPR .
Q. How to address translational failures when preclinical results do not predict clinical outcomes?
- Dose optimization : Adjust for species-specific metabolic differences (e.g., murine vs. human CYP450 activity).
- Biomarker analysis : Measure soluble VCAM-1 or eosinophil counts in clinical trials .
- Meta-analysis : Compare historical data from failed trials (e.g., RO0272441) to identify confounding factors .
Q. What methodological frameworks are recommended for studying Valategrast in combination therapies?
- Isobolographic analysis : Quantify synergy with corticosteroids or β2-agonists .
- Mechanistic compartment models : Predict additive vs. synergistic effects on leukocyte migration .
- Omics integration : Transcriptomic profiling to identify pathways amplified by combination treatment .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., buffer composition, cell passage number) per and .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .
- Ethical compliance : For in vivo studies, follow protocols in (e.g., 3Rs principles).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
